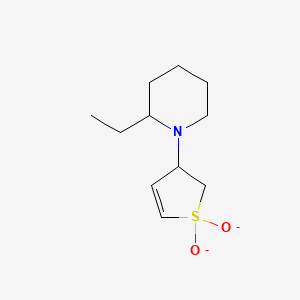
Piperidine,1-(2,3-dihydro-1,1-dioxido-3-thienyl)-2-ethyl-(9ci)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperidine,1-(2,3-dihydro-1,1-dioxido-3-thienyl)-2-ethyl-(9ci) is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine with a nitrogen atom in the ring The compound is characterized by the presence of a thienyl group, which is a sulfur-containing aromatic ring, and an ethyl group attached to the piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine,1-(2,3-dihydro-1,1-dioxido-3-thienyl)-2-ethyl-(9ci) typically involves the reaction of piperidine with a thienyl derivative under specific conditions. One common method involves the use of a thienyl sulfone as a starting material. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of Piperidine,1-(2,3-dihydro-1,1-dioxido-3-thienyl)-2-ethyl-(9ci) may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and efficiency. Industrial production often employs automated systems to control reaction parameters, such as temperature, pressure, and reaction time, to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
Piperidine,1-(2,3-dihydro-1,1-dioxido-3-thienyl)-2-ethyl-(9ci) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thienyl sulfone group to a thienyl sulfide or thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine nitrogen or the thienyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thienyl sulfone group can yield sulfoxides or sulfones, while reduction can produce thienyl sulfides or thiols.
科学的研究の応用
Piperidine,1-(2,3-dihydro-1,1-dioxido-3-thienyl)-2-ethyl-(9ci) has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It can serve as a precursor for the development of new materials, catalysts, and ligands.
Biology: In biological research, the compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It may be used in the development of new biochemical assays and probes.
Medicine: The compound is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs for various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
作用機序
The mechanism of action of Piperidine,1-(2,3-dihydro-1,1-dioxido-3-thienyl)-2-ethyl-(9ci) involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, the compound may inhibit or activate specific enzymes or receptors, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Piperidine,1-(2,3-dihydro-1,1-dioxido-3-thienyl)-4-methyl-(9ci): This compound is similar in structure but has a methyl group instead of an ethyl group attached to the piperidine ring.
Piperidine,1-(2,3-dihydro-1,1-dioxido-3-thienyl)-3-ethyl-(9ci): This compound has the ethyl group attached to a different position on the piperidine ring.
Uniqueness
Piperidine,1-(2,3-dihydro-1,1-dioxido-3-thienyl)-2-ethyl-(9ci) is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 2-position of the piperidine ring may confer distinct properties compared to other similar compounds, such as differences in binding affinity to molecular targets or variations in chemical stability.
特性
分子式 |
C11H19NO2S-2 |
|---|---|
分子量 |
229.34 g/mol |
IUPAC名 |
1-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-ethylpiperidine |
InChI |
InChI=1S/C11H21NO2S/c1-2-10-5-3-4-7-12(10)11-6-8-15(13,14)9-11/h6,8,10-11,13-14H,2-5,7,9H2,1H3/p-2 |
InChIキー |
KZXTXCSCNWHWKL-UHFFFAOYSA-L |
正規SMILES |
CCC1CCCCN1C2CS(C=C2)([O-])[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



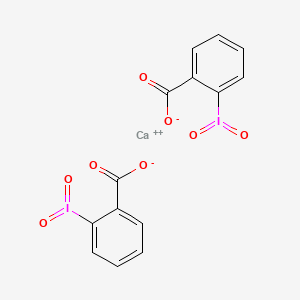
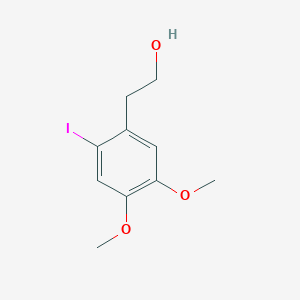
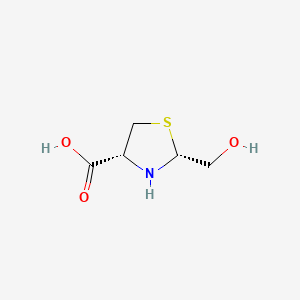
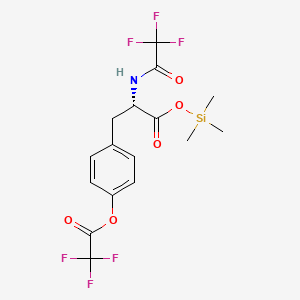
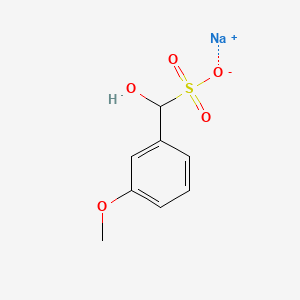
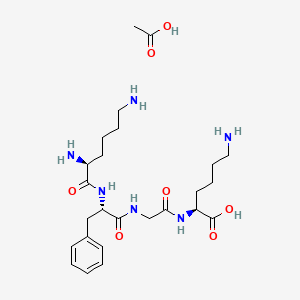

![(6R)-2-methyl-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid](/img/structure/B13809038.png)
![2-bromo-7-oxabicyclo[4.1.0]heptane](/img/structure/B13809046.png)

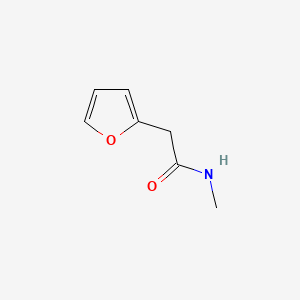
![2-[[2-[Cyclohexyl(cyclopropanecarbonyl)amino]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B13809067.png)

